molecular formula C23H17N3O2 B2857425 (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine CAS No. 1164532-48-2

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine

Cat. No.: B2857425
CAS No.: 1164532-48-2
M. Wt: 367.408
InChI Key: QDQVUOBLVZZJMC-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound combines the benzimidazole moiety with a chromen-2-imine structure, potentially enhancing its biological activity and making it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines .

Scientific Research Applications

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine involves its interaction with various molecular targets. It can bind to DNA, inhibiting the replication of cancer cells, or interact with enzymes, blocking their activity and leading to cell death . The compound may also disrupt cellular pathways by interfering with signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine stands out due to its unique combination of the benzimidazole and chromen-2-imine moieties. This structural feature may enhance its biological activity and specificity compared to other benzimidazole derivatives .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-methoxy-N-phenylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c1-27-17-11-12-21-15(13-17)14-18(22-25-19-9-5-6-10-20(19)26-22)23(28-21)24-16-7-3-2-4-8-16/h2-14H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQVUOBLVZZJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3)C(=C2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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